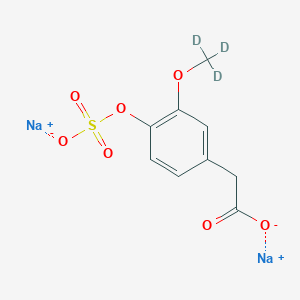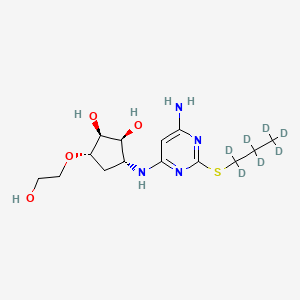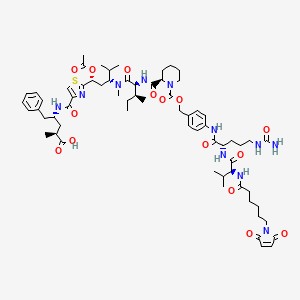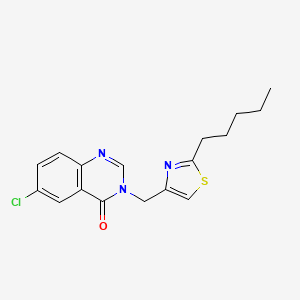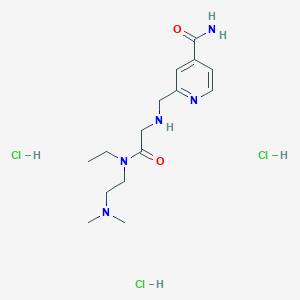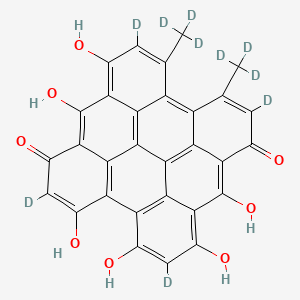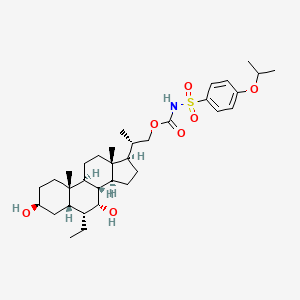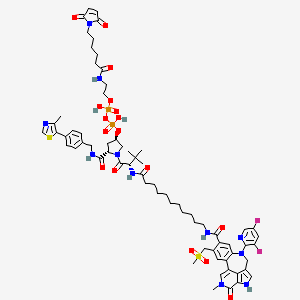
PROTAC BRD4 Degrader-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC BRD4 Degrader-13 is a bioactive compound that functions as a proteolysis targeting chimera (PROTAC). It links ligands for von Hippel-Lindau and bromodomain-containing protein 4 (BRD4) proteins. This compound is particularly effective in degrading the BRD4 protein in prostate cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-13 involves the conjugation of ligands for von Hippel-Lindau and BRD4 proteins. The process typically includes the following steps:
Ligand Synthesis: The ligands for von Hippel-Lindau and BRD4 are synthesized separately.
Linker Attachment: A linker molecule is attached to one of the ligands.
Conjugation: The other ligand is then conjugated to the linker, forming the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while ensuring high purity and yield. This typically includes:
Optimization of Reaction Conditions: Ensuring optimal temperature, pH, and solvent conditions.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the consistency and efficacy of the compound.
Análisis De Reacciones Químicas
Types of Reactions: PROTAC BRD4 Degrader-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives of the linker .
Aplicaciones Científicas De Investigación
PROTAC BRD4 Degrader-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation mechanisms.
Biology: Helps in understanding the role of BRD4 in cellular processes.
Medicine: Potential therapeutic agent for treating cancers, particularly prostate cancer.
Industry: Used in the development of new drugs targeting protein degradation pathways
Mecanismo De Acción
The mechanism of action of PROTAC BRD4 Degrader-13 involves the formation of a ternary complex with the target protein (BRD4) and an E3 ligase (von Hippel-Lindau). This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 disrupts its role in regulating gene expression, leading to the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
BRD4 PROTAC 6b: Targets BRD4 for degradation, but also affects BRD2 and BRD3.
BRD4 Degrader MZ1: Achieves complete degradation of BRD4 at low concentrations.
BD-7162: A highly potent BRD4 degrader with strong antitumor activity
Uniqueness: PROTAC BRD4 Degrader-13 is unique in its ability to selectively degrade BRD4 in prostate cancer cells through conjugation with specific antibodies. This selective degradation makes it a promising candidate for targeted cancer therapy .
Propiedades
Fórmula molecular |
C68H85F2N11O17P2S2 |
|---|---|
Peso molecular |
1492.5 g/mol |
Nombre IUPAC |
[(3R,5S)-1-[(2S)-2-[11-[[8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] [2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C68H85F2N11O17P2S2/c1-42-61(101-41-76-42)44-22-20-43(21-23-44)34-75-65(87)54-32-48(97-100(92,93)98-99(90,91)96-29-27-71-55(82)18-15-13-17-28-79-57(84)24-25-58(79)85)38-81(54)67(89)62(68(2,3)4)77-56(83)19-14-11-9-7-8-10-12-16-26-72-64(86)49-33-53-50(30-45(49)40-102(6,94)95)51-39-78(5)66(88)60-59(51)46(35-73-60)37-80(53)63-52(70)31-47(69)36-74-63/h20-25,30-31,33,35-36,39,41,48,54,62,73H,7-19,26-29,32,34,37-38,40H2,1-6H3,(H,71,82)(H,72,86)(H,75,87)(H,77,83)(H,90,91)(H,92,93)/t48-,54+,62-/m1/s1 |
Clave InChI |
SEILIWDWNYTJFI-UOJLPHGUSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OP(=O)(O)OP(=O)(O)OCCNC(=O)CCCCCN9C(=O)C=CC9=O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OP(=O)(O)OP(=O)(O)OCCNC(=O)CCCCCN9C(=O)C=CC9=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


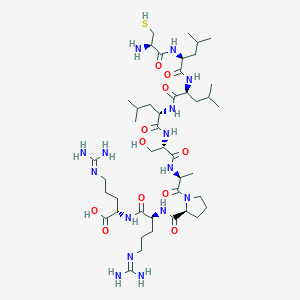

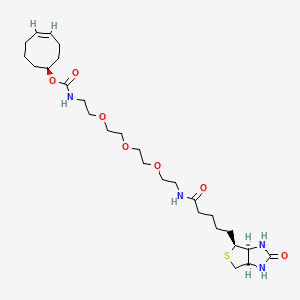
![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
